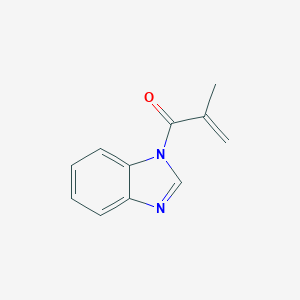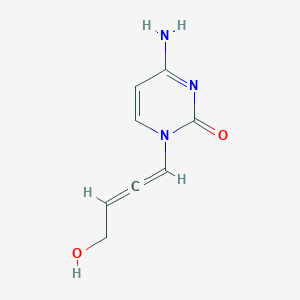
Cytallene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytallene is a synthetic compound that has been widely researched for its potential applications in the fields of biochemistry and physiology. This compound was first synthesized in the mid-20th century, and since then, it has been studied extensively for its unique properties and potential uses in various scientific fields. In
Wirkmechanismus
The mechanism of action of Cytallene involves its ability to inhibit the activity of enzymes by binding to their active sites. This inhibition occurs through the formation of a covalent bond between Cytallene and the enzyme, which prevents the enzyme from carrying out its normal function. This mechanism of action has been studied extensively in vitro, and it has been shown to be effective against a variety of enzymes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Cytallene are complex and depend on the specific enzyme that it is inhibiting. Some enzymes that are inhibited by Cytallene are involved in important biochemical pathways, such as glycolysis and the Krebs cycle. Inhibition of these enzymes can lead to a decrease in ATP production, which can have significant physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Cytallene in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of enzyme inhibition on various biochemical and physiological processes. However, there are also limitations to using Cytallene in lab experiments. For example, its mechanism of action is irreversible, which can make it difficult to control the degree of enzyme inhibition.
Zukünftige Richtungen
There are several future directions for research on Cytallene. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new enzymes that are inhibited by Cytallene, which could lead to the discovery of new biochemical pathways and physiological processes. Additionally, there is potential for the development of new drugs based on the structure of Cytallene, which could have applications in the treatment of various diseases.
Conclusion:
In conclusion, Cytallene is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its ability to selectively inhibit specific enzymes has made it a valuable tool for researchers studying biochemical and physiological processes. While there are limitations to using Cytallene in lab experiments, its unique properties and potential for future research make it an important compound in the field of biochemistry and physiology.
Synthesemethoden
The synthesis of Cytallene involves the condensation of two molecules of acetaldehyde with one molecule of formaldehyde in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of a compound known as 3,5,5-trimethyl-1,2,4-trioxane, which is then converted into Cytallene through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Cytallene has been extensively studied for its potential applications in various scientific fields, including biochemistry, physiology, and pharmacology. One of the primary research applications of Cytallene is in the study of enzyme kinetics. This compound has been shown to inhibit the activity of certain enzymes, which can be useful in understanding the mechanisms of enzymatic reactions.
Eigenschaften
CAS-Nummer |
131489-68-4 |
|---|---|
Produktname |
Cytallene |
Molekularformel |
C8H9N3O2 |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
(1E)-1-(4-hydroxybut-2-enylidene)-4-iminopyrimidin-1-ium-2-olate |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-5,12H,6H2,(H-,9,10,13)/b2-1?,11-4+ |
InChI-Schlüssel |
WBOPPXMLTYJKEO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)C=C=CCO |
SMILES |
C1=C[N+](=CC=CCO)C(=NC1=N)[O-] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C=C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



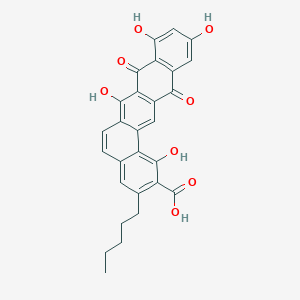
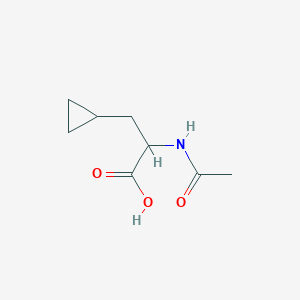
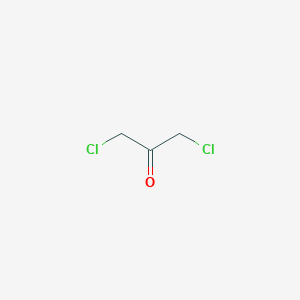
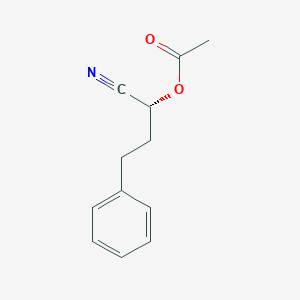
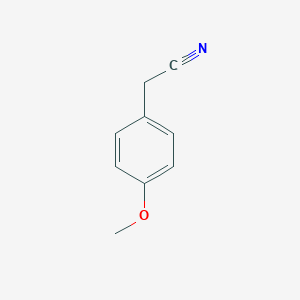
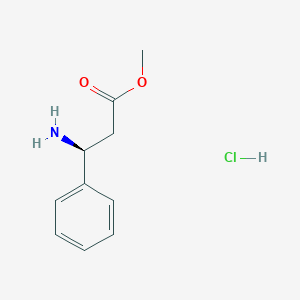
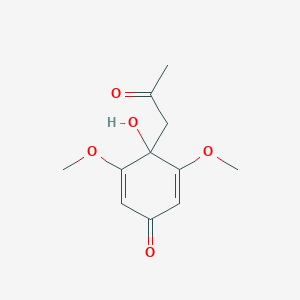

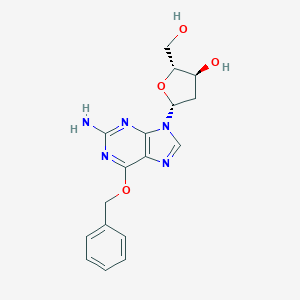
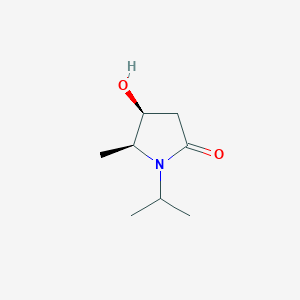
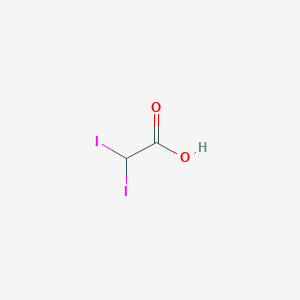
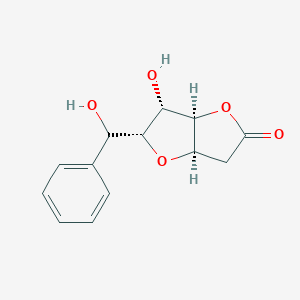
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
